5-BENZOYL-10-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE
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Overview
Description
5-BENZOYL-10-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9400(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 5-BENZOYL-10-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tricyclic structure, followed by the introduction of the benzoyl and methoxyphenyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups using reagents like halogens or nucleophiles.
Scientific Research Applications
5-BENZOYL-10-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-BENZOYL-10-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar compounds include other tricyclic structures with benzoyl and methoxyphenyl groups. 5-BENZOYL-10-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is unique due to its specific arrangement of functional groups and the resulting chemical properties. Some similar compounds are:
- 2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0(3,8)]pentadeca-1(11),3(8),12,14-tetraen-7-one .
- 2,10-diaza-9-(4-methylthiophenyl)-5-phenyltricyclo[9.4.0.0(3,8)]pentadeca-1(11),3(8),12,14-tetraen-7-one .
These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Properties
IUPAC Name |
2-benzoyl-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-32-20-13-10-17(11-14-20)26-25-22(8-5-9-24(25)30)28-23-16-19(12-15-21(23)29-26)27(31)18-6-3-2-4-7-18/h2-4,6-7,10-16,26,28-29H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWGUVHLGXHQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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